molecular formula C21H22N6O4 B2534359 4-amino-2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide CAS No. 1251697-00-3

4-amino-2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide

Cat. No.: B2534359
CAS No.: 1251697-00-3
M. Wt: 422.445
InChI Key: HVCPMIZPLQIPFV-UHFFFAOYSA-N
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Description

4-amino-2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperazine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the pyrimidine intermediate.

    Attachment of the Furan Ring: The furan ring is attached via an acylation reaction, where a furan-2-carbonyl chloride reacts with the piperazine-pyrimidine intermediate.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-amino-2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical properties and biological activities. The combination of the furan, piperazine, and pyrimidine rings in a single molecule provides a versatile scaffold for drug design and development.

Properties

IUPAC Name

4-amino-2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O4/c1-30-15-6-4-14(5-7-15)24-19(28)16-13-23-21(25-18(16)22)27-10-8-26(9-11-27)20(29)17-3-2-12-31-17/h2-7,12-13H,8-11H2,1H3,(H,24,28)(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCPMIZPLQIPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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